
4-Nitrophenethyl alcohol
Overview
Description
4-Nitrophenethyl alcohol (CAS: 100-27-6), also known as 2-(4-nitrophenyl)ethanol, is a nitroaromatic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . It is a yellow to orange crystalline powder with a melting point of 59–62°C and a boiling point of 177°C at 16 mmHg . The compound features a para-nitro-substituted benzene ring attached to an ethanol moiety, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . Its structure allows for reactions at both the nitro group and the primary alcohol, enabling diverse derivatization pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenethyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-nitrophenylacetic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-nitrophenylacetic acid. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The product is then isolated and purified through distillation or crystallization .
Chemical Reactions Analysis
Esterification Reactions
4-Nitrophenethyl alcohol reacts with carboxylic acids to form esters, a reaction widely utilized in pharmaceutical synthesis. This process is catalyzed by carbodiimides (e.g., CDI) or acid chlorides:
*BHCA = Butylated hydroxycinnamic acid
The electron-withdrawing nitro group enhances the alcohol’s acidity (pKa ~14.57), facilitating deprotonation and nucleophilic attack on carbonyl carbons .
Photochemical Reactions
This compound undergoes photodegradation under UV light, producing intermediates such as p-nitroaniline and aldehydes. Key findings include:
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Mechanism : Photoexcitation leads to homolytic cleavage of the C–O bond, generating radicals that recombine or oxidize .
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Products : Irradiation in methanol yields:
Quantum Yield : Not directly measured for this compound, but analogous nitrobenzyl alcohols exhibit Φ = 0.64 ± 0.03 .
Oxidation
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Oxidizing Agents : Converts to 4-nitroacetophenone under strong oxidizers (e.g., KMnO₄) .
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Stability : Decomposes at >148°C, releasing CO, CO₂, and NOₓ .
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-aminophenethyl alcohol .
Nucleophilic Substitution
The hydroxyl group participates in Williamson ether synthesis when deprotonated by strong bases (e.g., NaH):
Acid-Base Reactions
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Deprotonation : Forms alkoxide ions (pKa ~14.57) in basic media, enhancing nucleophilicity .
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Stability :
Thermal Decomposition
At elevated temperatures (>148°C), this compound decomposes:
Scientific Research Applications
Anti-inflammatory and Antioxidant Activity
Research has demonstrated that derivatives of 4-nitrophenethyl alcohol exhibit notable anti-inflammatory properties. For instance, the esterification of this compound with non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to enhance their efficacy. A study indicated that certain esters derived from this compound had improved activity against lipoxygenase, an enzyme implicated in inflammatory processes, achieving an IC50 value of 10.5 μM . This suggests potential applications in the formulation of new anti-inflammatory medications.
Synthesis of Pharmaceutical Compounds
This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to undergo esterification reactions allows for the modification of existing drugs to enhance their therapeutic profiles. For example, it has been used to create derivatives of ibuprofen and naproxen that possess increased anti-inflammatory activity .
Photochemical Reactions
The compound has been utilized in photochemical studies due to its ability to participate in electron transfer reactions. These reactions are crucial for developing photoinitiators used in polymerization processes. The presence of the nitro group can influence the reactivity and stability of photoinitiators, making this compound a valuable component in materials science research focused on polymer chemistry .
Nanomaterials Development
In recent studies, this compound has been explored for its role in synthesizing nanomaterials through photochemical methods. Its inclusion in precursor solutions has shown promise in the formation of metal oxide films, which are essential for applications in sensors and electronic devices .
Chromatographic Techniques
This compound is also employed as a standard or reference compound in chromatographic analyses due to its well-defined chemical properties. Its stability and predictable behavior under various conditions make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods .
Case Study 1: Enhanced NSAID Efficacy
A study published in MDPI highlighted the synthesis of esters from this compound and several NSAIDs. The resulting compounds displayed enhanced anti-inflammatory effects compared to their parent drugs, indicating that structural modifications could lead to more effective therapeutic agents .
Case Study 2: Photoinitiator Development
Research on the photochemical properties of this compound revealed its potential as a photoinitiator for polymerization processes. The compound's ability to generate radicals upon UV exposure was investigated, leading to advancements in the field of polymer materials .
Mechanism of Action
The mechanism of action of 4-nitrophenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, when used as a substrate in enzymatic reactions, the compound undergoes transformation through the catalytic activity of enzymes, leading to the formation of various products. The nitro group can participate in redox reactions, while the hydroxyl group can undergo nucleophilic substitution or oxidation .
Comparison with Similar Compounds
The following table compares 4-nitrophenethyl alcohol with structurally related nitroaromatic alcohols and phenols:
Structural and Functional Differences
Chain Length and Reactivity :
- This compound has an ethyl chain linking the benzene ring to the hydroxyl group, which reduces steric hindrance compared to the shorter benzyl group in 4-nitrobenzyl alcohol . This difference influences solubility and reactivity in nucleophilic substitutions .
- The primary alcohol in this compound can be oxidized to a ketone or carboxylic acid, whereas the benzyl alcohol in 4-nitrobenzyl alcohol is more prone to oxidation or participation in Friedel-Crafts reactions .
Nitro Group Orientation: In 4-nitrophenol, the nitro and hydroxyl groups are para to each other, creating strong electron-withdrawing effects that enhance acidity (pKa ~7.1). This contrasts with this compound, where the hydroxyl group is less acidic (pKa ~15–16) due to its isolation from the aromatic ring .
Crystal Packing and Hydrogen Bonding :
- 4-Nitrobenzyl alcohol forms O–H⋯O and C–H⋯O hydrogen bonds , creating ribbon-like structures in crystals . In contrast, this compound’s ethyl chain disrupts such packing, leading to lower melting points .
Toxicological Profiles
- This compound : Classified as Acute Tox. 4 (H302: harmful if swallowed) .
Biological Activity
4-Nitrophenethyl alcohol, also known as 2-(4-nitrophenyl)ethanol, is a compound with significant biological activities that have garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
- Molecular Formula : C₈H₉NO₃
- Molecular Weight : 167.164 g/mol
- CAS Number : 100-27-6
- IUPAC Name : 2-(4-nitrophenyl)ethanol
- SMILES Notation : C1=CC(=CC=C1CCO)N+[O-]
This compound exhibits several biological activities, primarily through its interactions with various biological targets:
- Lipoxygenase Inhibition : Studies indicate that compounds containing a 4-nitro group can selectively inhibit lipoxygenase enzymes, which are involved in inflammatory processes. The inhibition of lipoxygenase by derivatives of this compound has been associated with anti-inflammatory effects. For instance, one study reported an IC50 value of 10.5 μM for a derivative of this compound against lipoxygenase .
- Nitric Oxide (NO) Release : Research has shown that certain derivatives can act as nitric oxide donors in vitro. The release of NO is crucial for various physiological processes, including vasodilation and neurotransmission. The ability to donate NO was demonstrated to be concentration-dependent, with significant increases observed at higher concentrations .
- Antioxidant Activity : The antioxidant potential of this compound has been assessed through its ability to scavenge free radicals and inhibit lipid peroxidation. Although some studies reported minor antioxidant activity (less than 25% inhibition at 1 mM), the structural characteristics of phenolic compounds often enhance their radical scavenging abilities .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Lipoxygenase Inhibition | IC50 = 10.5 μM | |
Nitric Oxide Release | Concentration-dependent NO release | |
Antioxidant Activity | Inhibition < 25% at 1 mM |
Case Study: Anti-inflammatory Properties
A specific study focused on the anti-inflammatory effects of a derivative of this compound demonstrated its efficacy in reducing inflammation in a rat model. The compound was administered orally, and the results indicated a significant reduction in inflammatory markers compared to the control group. This suggests that the compound may have therapeutic potential for treating inflammatory diseases .
Case Study: NO Donor Activity
In another study examining the NO donor capabilities of various compounds, it was found that derivatives of this compound exhibited comparable NO release profiles to established NO donors like S-nitroso-N-acetylpenicillamine (SNAP). This suggests that these compounds could be explored for cardiovascular applications where NO plays a critical role .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 4-nitrophenethyl alcohol, and how can reaction efficiency be optimized?
- Methodology : A common synthesis route involves nucleophilic substitution of 4-nitrophenethyl bromide (CAS 5339-26-4) with a hydroxide source (e.g., NaOH or KOH) in aqueous or alcoholic media. Reaction optimization includes controlling temperature (60–80°C), stoichiometric ratios (1:1.2 bromide:hydroxide), and reaction time (6–12 hours). Post-reaction, purification via recrystallization in methanol or ethanol yields >95% purity . Challenges include competing elimination reactions under high temperatures; using polar aprotic solvents (e.g., DMF) can mitigate this.
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral interpretations validated?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structure via aromatic proton signals (δ 7.5–8.2 ppm for nitro-substituted benzene) and hydroxyl resonance (δ 1.5–2.5 ppm). Mass spectrometry (MS) with ESI+ mode provides molecular ion peaks at m/z 167.16 [M+H]⁺. Infrared (IR) spectroscopy identifies functional groups (O–H stretch at 3200–3400 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹). Cross-validation with synthetic standards and computational modeling (e.g., Gaussian) ensures accuracy .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
- Methodology : Recrystallization in methanol or ethanol (1:5 solute:solvent ratio) at 50–60°C yields needle-like crystals with minimal impurities. Slow cooling (0.5°C/min) enhances crystal formation. For trace nitrobenzene byproducts, activated charcoal treatment during recrystallization improves purity. Solubility data (1.27 g/cm³ density) and melting point (59–62°C) guide solvent selection .
Advanced Research Questions
Q. How does this compound degrade under varying pH and UV exposure, and what degradation products form?
- Methodology : Stability studies involve incubating the compound in buffered solutions (pH 3–11) under UV light (254 nm). HPLC-MS/MS analysis detects degradation products, such as 4-nitrophenylacetic acid (via oxidation) and nitroso derivatives (via photolysis). Degradation follows first-order kinetics, with half-life reduced by 40% at pH >9. Use amber glassware and antioxidants (e.g., BHT) to stabilize samples .
Q. What advanced chromatographic methods enable quantification of this compound in biological matrices?
- Methodology : Solid-phase extraction (SPE) with C18 cartridges pre-concentrates the compound from urine or serum. Reverse-phase HPLC-MS/MS with a C18 column (2.6 µm, 150 mm × 4.6 mm) and mobile phase (acetonitrile:water + 0.1% formic acid) achieves a detection limit of 0.1 ng/mL. Isotope dilution (e.g., deuterated internal standards) corrects matrix effects .
Q. How can computational modeling predict intermolecular interactions of this compound in crystal lattices?
- Methodology : X-ray crystallography data (monoclinic P21/c space group, a = 4.4754 Å, β = 93.021°) inform density functional theory (DFT) calculations to model hydrogen-bonding networks (O–H···O–N). Software like SHELXL97 refines van der Waals interactions and π-stacking distances (3.4–3.6 Å). Validation against experimental XRD patterns (2θ = 10–50°) ensures reliability .
Q. What strategies mitigate interference from nitroaromatic byproducts during electrochemical analysis of this compound?
- Methodology : Differential pulse voltammetry (DPV) at glassy carbon electrodes (scan rate 50 mV/s, pH 7.4 PBS) identifies redox peaks at −0.75 V (nitro reduction). Interference from 2-nitrophenol is minimized using molecularly imprinted polymers (MIPs) selective for the para-nitro group. Pre-treatment with ascorbic acid reduces cross-reactivity .
Q. How do steric and electronic effects influence the reactivity of this compound in Suzuki-Miyaura coupling reactions?
- Methodology : The nitro group acts as an electron-withdrawing meta-director, enabling palladium-catalyzed cross-coupling with aryl boronic acids. Steric hindrance from the ethyl alcohol side chain reduces yields (∼60% vs. 85% for nitrobenzene). DFT simulations (B3LYP/6-31G*) show increased activation energy (∆G‡ = 28.5 kcal/mol) compared to unsubstituted analogs. Optimizing ligand systems (e.g., SPhos) improves turnover .
Q. Notes on Evidence Utilization
- References exclude non-academic sources (e.g., ).
- Physical properties (e.g., boiling point 177°C/16 mmHg) and safety data (WGK 3 hazard classification) are standardized across sources .
- Methodological rigor aligns with NIOSH guidelines for alcohol analysis and peer-reviewed protocols for oxidative stress biomarkers .
Properties
IUPAC Name |
2-(4-nitrophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMXRUOZUUKSON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Record name | P-NITROPHENETHYL ALCOHOL | |
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DSSTOX Substance ID |
DTXSID7025764 | |
Record name | 2-(4-Nitrophenyl)ethanol | |
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Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitrophenethyl alcohol appears as yellow needles (from aqueous methanol) or orange solid. (NTP, 1992) | |
Record name | P-NITROPHENETHYL ALCOHOL | |
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Boiling Point |
351 °F at 16 mmHg (NTP, 1992) | |
Record name | P-NITROPHENETHYL ALCOHOL | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
Record name | P-NITROPHENETHYL ALCOHOL | |
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CAS No. |
100-27-6 | |
Record name | P-NITROPHENETHYL ALCOHOL | |
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Record name | 2-(4-Nitrophenyl)ethanol | |
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Record name | Benzeneethanol, 4-nitro- | |
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Record name | 4-Nitrophenethyl alcohol | |
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Record name | Benzeneethanol, 4-nitro- | |
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Record name | 2-(4-Nitrophenyl)ethanol | |
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Record name | 4-nitrophenethyl alcohol | |
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Melting Point |
144 to 147 °F (NTP, 1992) | |
Record name | P-NITROPHENETHYL ALCOHOL | |
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Retrosynthesis Analysis
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